Differential Modulation of Neurotransmitter Release vs. Individual Constituents in Canine Basilar Arteries
In a direct head-to-head organ bath study using isolated canine basilar artery strips pre-labeled with [3H]noradrenaline or [3H]serotonin, the combination product Iskedyl (14:1 raubasine:DHEC molar ratio) exhibited a qualitatively and quantitatively distinct effect on stimulation-evoked neurotransmitter release compared to its individual constituents. Raubasine alone (7.5×10⁻⁷–7.5×10⁻⁶ M) produced a concentration-dependent increase in the stimulation-induced overflow of [3H]amine. In direct contrast, dihydroergocristine (DHEC) alone (5.4×10⁻⁸–1.8×10⁻⁶ M) caused a concentration-dependent reduction. Iskedyl, combining both agents at high concentrations, produced a moderate net decrease in overflow, functionally integrating the opposing actions of its two components into a unique, moderate presynaptic inhibitory profile [1].
| Evidence Dimension | Modulation of stimulation-evoked [3H]neurotransmitter overflow |
|---|---|
| Target Compound Data | Iskedyl (raubasine + DHEC in a 14:1 molar ratio) at high concentrations: moderate decrease in stimulation-induced [3H]-overflow. |
| Comparator Or Baseline | Raubasine alone (7.5×10⁻⁷–7.5×10⁻⁶ M): concentration-dependent increase in overflow. Dihydroergocristine alone (5.4×10⁻⁸–1.8×10⁻⁶ M): concentration-dependent decrease in overflow. |
| Quantified Difference | Raubasine increased release vs. DHEC decreased release; Iskedyl produced a moderate net decrease, a profile unattainable by either single agent. |
| Conditions | Canine basilar artery strips, electrical field stimulation (2 Hz), pre-labeled with 3×10⁻⁷ M [3H]noradrenaline or [3H]serotonin. |
Why This Matters
This demonstrates that Iskedyl's net pharmacological effect is not the additive sum of its parts but a unique integrated response, invalidating the procurement of raubasine or DHEC as separate items for applications requiring Iskedyl's specific presynaptic modulatory profile.
- [1] Verbeuren, T. J., Zonnekeyn, L. L., Jordaens, F. H., & Herman, A. G. (1986). Effects of Iskedyl and its two constituents raubasine and dihydroergocristine on the release of [3H]noradrenaline and [3H]serotonin in canine basilar arteries. European Journal of Pharmacology, 125(1), 1-10. PMID: 3089826. View Source
